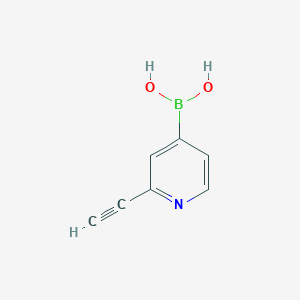

(2-ethynylpyridin-4-yl)boronic acid

Beschreibung

Eigenschaften

Molekularformel |

C7H6BNO2 |

|---|---|

Molekulargewicht |

146.94 g/mol |

IUPAC-Name |

(2-ethynylpyridin-4-yl)boronic acid |

InChI |

InChI=1S/C7H6BNO2/c1-2-7-5-6(8(10)11)3-4-9-7/h1,3-5,10-11H |

InChI-Schlüssel |

UACDOODTHYUQQH-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=CC(=NC=C1)C#C)(O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Lithiation-Borylation Sequence

A widely used approach involves directed lithiation of a halogenated pyridine, followed by borylation with a borate ester. This method is adapted from the synthesis of related pyridine boronic acids such as 2-fluoropyridine-4-boronic acid, which shares structural similarity.

- Start with 2-halopyridine (e.g., 2-bromo- or 2-fluoropyridine).

- Treat with a strong base such as n-butyllithium or lithium diisopropylamide (LDA) at low temperature (typically below −55 °C).

- Quench the resulting organolithium intermediate with a borate ester such as triisopropyl borate.

- Acidic workup yields the pyridinylboronic acid.

This method benefits from:

- High regioselectivity.

- Relatively mild conditions compared to classical halogen-metal exchange reactions.

- Good yields (typically 70–90%).

Example from related 2-fluoropyridine-4-boronic acid synthesis:

| Step | Reagents & Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Lithiation & iodination | 2-fluoropyridine + LDA + iodine, −55 °C, 4 h | 68.9 | 97 |

| Lithiation & hydrolysis | Intermediate + LDA + water, −55 °C, 4 h | 70 | 99 |

| Borylation | Intermediate + triisopropyl borate + n-BuLi, −55 °C | 76 | 99 |

Source: Patent CN104478913A detailing a related pyridine boronic acid synthesis

Sonogashira Coupling to Introduce Ethynyl Group

To install the ethynyl group at the 2-position, Sonogashira cross-coupling is often employed:

- Starting from 2-halopyridine-4-boronic acid or its protected boronate ester.

- React with terminal alkynes (e.g., trimethylsilylacetylene) in the presence of palladium and copper catalysts under mild conditions.

- Subsequent deprotection (if using silyl-protected alkynes) yields the free ethynyl group.

This approach allows:

- Selective ethynylation without disturbing the boronic acid.

- Flexibility to introduce various alkynes.

Direct Alkynyllithium Addition to Boronic Esters

Recent research on propargylic boronic esters indicates that alkynyllithium reagents can be used to form C(sp)-C(sp2) bonds via 1,2-metalate rearrangements:

- Reaction of alkynyllithium with boronic esters at low temperatures (−78 to −95 °C).

- Controlled warming to room temperature to promote rearrangement.

- This method can yield tertiary propargylic boronic esters, which upon hydrolysis give boronic acids.

This method is more specialized and requires careful temperature control to avoid side reactions such as elimination.

Reference: Recent Organic Letters study on alkynyllithium-mediated rearrangements

Detailed Preparation Protocol Example

A plausible synthetic route to (2-ethynylpyridin-4-yl)boronic acid combining the above strategies is:

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents | Temperature Range | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Lithiation + Borylation | 2-halopyridine | n-BuLi or LDA, triisopropyl borate | −78 to −55 °C | 70–90 | High regioselectivity, scalable | Requires low temp, sensitive reagents |

| Sonogashira Coupling | Boronic ester + terminal alkyne | Pd/Cu catalysts, base | Room temp to 80 °C | 60–85 | Mild, versatile for alkynes | Requires careful catalyst handling |

| Alkynyllithium 1,2-metalate rearrangement | Boronic ester + alkynyllithium | Alkynyllithium reagents | −95 to 0 °C | 60–75 | Stereospecific, direct C-C bond formation | Sensitive to temperature, side reactions possible |

Research Findings and Optimization Notes

- The lithiation-borylation route benefits from careful temperature control to prevent side reactions and decomposition of organolithium intermediates.

- Using triisopropyl borate ester improves yield and purity of boronic acid products.

- Sonogashira coupling is preferred for introducing the ethynyl group after boronic acid formation to avoid incompatibility of the ethynyl group with strong bases.

- Recent studies show that alkynyllithium reagents can be used for direct formation of propargylic boronic esters but require low temperatures (−95 °C) to suppress elimination side products.

Analyse Chemischer Reaktionen

Types of Reactions

(2-ethynylpyridin-4-yl)boronic acid undergoes several types of chemical reactions:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to various substituted pyridine derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.

Nucleophiles: For substitution reactions involving the ethynyl group.

Major Products

Biaryl Compounds: From Suzuki-Miyaura cross-coupling.

Boronic Esters: From oxidation reactions.

Substituted Pyridines: From nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

(2-ethynylpyridin-4-yl)boronic acid has shown promise as a lead compound in the development of anticancer agents. Boronic acids, including this compound, are known to inhibit proteasomes, which play a critical role in regulating protein degradation in cells. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. For instance, compounds derived from (2-ethynylpyridin-4-yl)boronic acid have been investigated for their ability to target specific kinases involved in cancer progression, demonstrating effective cytotoxicity against various cancer cell lines .

Enzyme Inhibition

The compound also functions as an inhibitor of certain enzymes, making it valuable in the design of therapeutic agents. Its ability to form reversible covalent bonds with serine or cysteine residues in enzymes allows for selective inhibition, which is crucial in drug development . For example, boronic acids have been utilized to develop inhibitors for proteases and other hydrolytic enzymes, highlighting their potential in treating diseases where enzyme dysregulation is a factor .

Organic Synthesis

Suzuki Coupling Reactions

One of the most significant applications of (2-ethynylpyridin-4-yl)boronic acid is its role as a coupling partner in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of carbon-carbon bonds between aryl and vinyl halides and boronic acids. The versatility of (2-ethynylpyridin-4-yl)boronic acid allows it to be used in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

Synthesis of Functionalized Compounds

The compound can also serve as a building block for synthesizing various functionalized derivatives. For example, modifications can yield compounds with enhanced biological activity or improved physicochemical properties. Studies have demonstrated that derivatives of (2-ethynylpyridin-4-yl)boronic acid exhibit varied biological activities depending on their substituents .

Materials Science

Sensor Development

In materials science, (2-ethynylpyridin-4-yl)boronic acid has been explored for developing sensors due to its ability to form complexes with diols and carbohydrates. This property is particularly useful in creating sensors for glucose monitoring and other biochemical applications . The selectivity and sensitivity of these sensors can be enhanced by modifying the boronic acid moiety.

Polymer Chemistry

The compound can also be incorporated into polymer matrices to create materials with specific functionalities. For instance, boron-containing polymers have been investigated for their potential use in drug delivery systems and as scaffolds for tissue engineering . These materials can be designed to respond to environmental stimuli, releasing therapeutic agents in a controlled manner.

Case Studies

Wirkmechanismus

The mechanism of action of (2-ethynylpyridin-4-yl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Features

Key structural analogs include pyridinyl boronic acids with varying substituents, which influence reactivity and biological activity:

Electronic Effects :

- The ethynyl group in (2-ethynylpyridin-4-yl)boronic acid is electron-withdrawing, reducing the pKa of the boronic acid (enhancing Lewis acidity) compared to methyl or ethoxy substituents .

- Fluorine and bromine in halogenated analogs increase electrophilicity, improving binding to serine proteases (e.g., proteasome inhibitors) .

Physicochemical Properties

Notes:

Biologische Aktivität

(2-Ethynylpyridin-4-yl)boronic acid is a compound that belongs to the class of boronic acids, which are known for their diverse biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of (2-ethynylpyridin-4-yl)boronic acid, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The primary mechanism of action for (2-ethynylpyridin-4-yl)boronic acid involves its role in the Suzuki-Miyaura cross-coupling reaction , a widely used method in organic synthesis for forming carbon-carbon bonds. This compound acts as a Lewis acid, facilitating the formation of reversible covalent bonds with biological molecules that possess Lewis base functional groups .

Biochemical Pathways

- Enzyme Interactions : Boronic acids can interact with various enzymes, affecting their activity and potentially leading to therapeutic effects. For instance, they may inhibit serine proteases, impacting processes such as protein digestion and immune response .

- Cellular Effects : The compound has been shown to influence cellular functions, including apoptosis and cell proliferation, particularly in cancer cells .

Biological Activity and Therapeutic Potential

Recent studies have highlighted several biological activities associated with (2-ethynylpyridin-4-yl)boronic acid:

- Anticancer Activity : Research indicates that derivatives of boronic acids exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to (2-ethynylpyridin-4-yl)boronic acid have demonstrated significant inhibition of tumor growth by disrupting microtubule dynamics .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1 | MCF-7 | 10 | Tubulin polymerization inhibition |

| 2 | 4T1 | 7 | Induces apoptosis |

- Antimicrobial Activity : Some studies report that boronic acids exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria. For instance, compounds have shown effectiveness against E. coli and S. aureus, indicating potential applications in treating bacterial infections .

Case Studies

- Inhibition of Dipeptidyl Peptidase IV (DPP-IV) : A series of boronic acid derivatives were synthesized and evaluated for their ability to inhibit DPP-IV, an enzyme involved in glucose metabolism. The study found that specific structural modifications enhanced inhibitory potency, suggesting a pathway for developing antidiabetic agents .

- Cytotoxicity in Cancer Models : In vitro studies demonstrated that (2-ethynylpyridin-4-yl)boronic acid analogs significantly inhibited the proliferation of breast cancer cells. The mechanism was linked to the disruption of microtubule dynamics, which is crucial for cell division .

Pharmacokinetics and Toxicology

The pharmacokinetics of (2-ethynylpyridin-4-yl)boronic acid are not extensively documented; however, boronic acids are generally known to undergo deboronation in biological systems, yielding less active forms like boric acid. Toxicological assessments are essential to establish safety profiles for potential therapeutic use.

Q & A

Q. What synthetic strategies are effective for preparing (2-ethynylpyridin-4-yl)boronic acid while minimizing boroxine formation?

Boronic acids are prone to dehydration and trimerization into boroxines during synthesis. To mitigate this, derivatization with diols (e.g., 2,3-butanedione) stabilizes the boronic acid as a cyclic ester, simplifying purification and characterization. Alternatively, using prodrug precursors or optimizing reaction conditions (e.g., anhydrous solvents, controlled pH) can reduce side reactions .

Q. How can NMR spectroscopy be applied to characterize the structure and acidity of (2-ethynylpyridin-4-yl)boronic acid?

B NMR and H NMR are critical for assessing boron environments and acidity. The B chemical shift reflects the hybridization state (trigonal vs. tetrahedral), while H NMR of B–OH protons correlates with pKa. For example, a linear relationship between pKa and H chemical shifts in DMSO-d6 allows extrapolation of acidity for derivatives resistant to traditional titration methods .

Q. What experimental conditions enhance the selectivity of boronic acid-based glycoprotein capture systems?

Buffer composition and pH significantly influence selectivity. Borate buffers at moderately elevated pH (8.5–9.5) enhance reversible binding to glycoprotein diols while minimizing non-specific interactions (e.g., electrostatic or hydrophobic effects). Surface plasmon resonance (SPR) studies demonstrate that tuning ionic strength and buffer type (e.g., HEPES vs. phosphate) can improve discrimination between glycosylated and non-glycosylated proteins .

Advanced Research Questions

Q. How do binding kinetics between (2-ethynylpyridin-4-yl)boronic acid and diol-containing biomolecules influence sensor design?

Stopped-flow fluorescence studies reveal that boronic acid-diol binding reaches equilibrium within seconds, with values following D-fructose > D-tagatose > D-mannose > D-glucose. This kinetic hierarchy mirrors thermodynamic affinities, suggesting that sensor response times depend predominantly on . For real-time glucose monitoring, pairing fast-binding boronic acids with redox-active polymers (e.g., poly-nordihydroguaiaretic acid) enables reusable electrochemical sensors with rapid response .

Q. What computational and experimental approaches are used to predict and validate the bioactivity of boronic acid derivatives in anticancer research?

Rational design combines substrate mimicry (e.g., proteasome inhibitors like bortezomib) with computational docking to target active sites (e.g., the 20S proteasome). In vitro assays on glioblastoma cells assess potency, while LC-MS/MS methods quantify boronic acid impurities to ensure safety profiles. Structure-activity relationship (SAR) studies optimize substituents (e.g., ethynyl groups) for enhanced cellular uptake and target engagement .

Q. How can boronic acids be integrated into photo(electro)chemical systems as radical sources?

Under UV/visible light, boronic acids generate aryl radicals via single-electron transfer (SET) mechanisms. For example, (2-ethynylpyridin-4-yl)boronic acid can participate in C–C bond-forming reactions under electrochemical conditions. Key parameters include solvent polarity, electrode material (e.g., Pt vs. carbon), and the use of radical traps (e.g., TEMPO) to confirm intermediate formation .

Q. What methodologies enable the detection of trace boronic acid impurities in pharmaceutical compounds?

Triple quadrupole LC-MS/MS in MRM mode achieves sub-ppm sensitivity for underivatized boronic acids. Method validation includes spike-recovery tests (85–115% accuracy) and robustness studies across pH (2.0–3.5) and column temperatures (25–40°C). For example, carboxy phenyl boronic acid and methyl phenyl boronic acid in Lumacaftor are quantified using ion-pairing chromatography with heptafluorobutyric acid .

Key Methodological Insights

- Synthesis: Prioritize derivatization or prodrug strategies to stabilize boronic acids .

- Characterization: Use NMR to map acidity and structural integrity .

- Applications: Optimize buffer/pH for glycoprotein studies ; leverage fast kinetics for sensors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.